N-(1-Naphthalen-2-yl-ethyl)hydroxylamine
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Overview
Description
N-(1-Naphthalen-2-yl-ethyl)hydroxylamine is an organic compound with the molecular formula C12H13NO. It is characterized by the presence of a naphthalene ring attached to an ethyl group, which is further connected to a hydroxylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-Naphthalen-2-yl-ethyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 1-naphthyl ethyl ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous medium at elevated temperatures .
Industrial Production Methods
This includes optimizing reaction conditions, purification processes, and ensuring safety and environmental compliance during production .
Chemical Reactions Analysis
Types of Reactions
N-(1-Naphthalen-2-yl-ethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the nucleophile, but typically involve mild to moderate temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines .
Scientific Research Applications
N-(1-Naphthalen-2-yl-ethyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may serve as a probe or reagent in biochemical assays.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(1-Naphthalen-2-yl-ethyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can participate in redox reactions, influencing cellular processes and signaling pathways. Specific pathways and targets depend on the context of its use, such as in biochemical assays or pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Naphthalen-1-yl-ethyl)hydroxylamine
- N-(2-Naphthalen-2-yl-ethyl)hydroxylamine
- N-(1-Phenyl-ethyl)hydroxylamine
Uniqueness
N-(1-Naphthalen-2-yl-ethyl)hydroxylamine is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable for specific research purposes .
Properties
IUPAC Name |
N-(1-naphthalen-2-ylethyl)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(13-14)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13-14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXGFKZGWPEIDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443689 |
Source
|
Record name | N-Hydroxy-1-(naphthalen-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111525-02-1 |
Source
|
Record name | N-Hydroxy-1-(naphthalen-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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